molecular formula C18H15ClN2O B2929731 2-(2-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 922975-23-3

2-(2-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B2929731
CAS No.: 922975-23-3
M. Wt: 310.78
InChI Key: VMPPRFKPDGSHEE-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

Corrosion Inhibition

Pyridazine derivatives, including those related to 2-(2-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, have been investigated for their ability to inhibit corrosion. For instance, a study found that certain pyridazine derivatives effectively inhibited the corrosion of mild steel in acidic environments. The efficiency of these inhibitors increased with concentration, and they were found to be mixed-type inhibitors, affecting both the anodic and cathodic processes of corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017). Similarly, another study highlighted the synthesis of pyridazinone derivatives and their role in inhibiting mild steel corrosion in acidic solutions (Kalai et al., 2020).

Herbicide Action

Pyridazinone compounds have also been studied for their herbicidal properties. A research from 1969 discussed how certain pyridazinone chemicals inhibited photosynthesis in barley, leading to phytotoxicity. These chemicals were found to be weaker inhibitors than atrazine, a well-known herbicide (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Pharmaceutical Applications

In the field of medicine, pyridazinone derivatives have been explored for their potential therapeutic applications. One study synthesized novel pyridazinone derivatives with benzenesulfonamide moieties and evaluated their anticancer activity against various human cancer cell lines, finding some derivatives to be promising (Rathish et al., 2012). Another study developed pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists, potentially useful for treating attentional and cognitive disorders (Hudkins et al., 2011).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-6-8-14(9-7-13)17-10-11-18(22)21(20-17)12-15-4-2-3-5-16(15)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPPRFKPDGSHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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